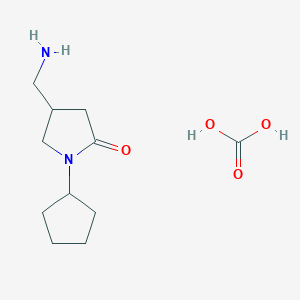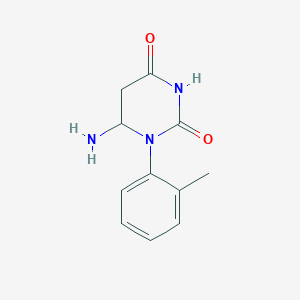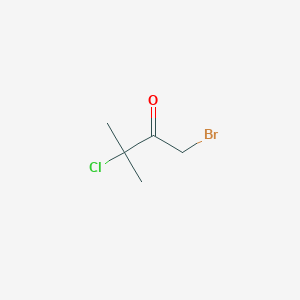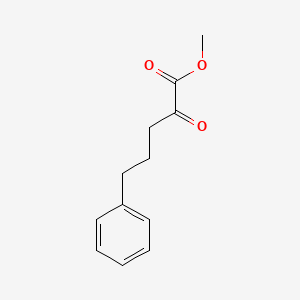![molecular formula C24H26N4O2 B2530334 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900892-55-9](/img/structure/B2530334.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are a group of compounds that have been extensively studied due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as well as their potential use in the treatment of Mycobacterium tuberculosis . These compounds are characterized by a fused pyrazole and pyrimidine ring system, which can be further substituted with various functional groups to enhance their biological activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved through this method, yielding good to excellent yields . Similarly, the design and synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines involved the condensation of amines with carbonyl groups, followed by comprehensive structure–activity relationship studies . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the pyrazole and pyrimidine rings, such as methyl, phenyl, and methoxy groups, can significantly influence the compound's binding affinity to biological targets. For example, the most effective analogues for inhibiting M.tb growth contained a 3-(4-fluoro)phenyl group along with various alkyl, aryl, and heteroaryl substituents . The specific arrangement and type of substituents on the compound of interest would likely play a key role in its biological activity and selectivity.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, which can be utilized to further modify their structure. For instance, the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates led to the formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones . Additionally, the reaction of pyridopyrazlopyrimidine derivatives with POCl3 followed by NaN3 resulted in dichloro- and diazido- derivatives, which could be cyclized to form tetraheterocyclic systems . These reactions demonstrate the versatility of pyrazolo[1,5-a]pyrimidine chemistry and the potential for generating diverse derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility, stability, and solvatochromic properties of these compounds. The solvatochromic properties and antimicrobial-radical scavenging activities of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine were investigated, showing that these compounds exhibited activity against various bacteria and fungi, as well as excellent antioxidant activities . These properties are important for the development of pharmaceutical agents, as they can affect the compound's bioavailability and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Several studies have synthesized pyrazole and pyrazolopyrimidine derivatives, demonstrating significant antimicrobial activity against a variety of bacterial and fungal strains. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been reported to exhibit higher anticancer activity compared to reference drugs like doxorubicin, alongside excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings underscore the potential of such compounds in treating infections and cancer.
Anticancer Potential : The synthesis and characterization of various pyrazole derivatives have led to the identification of compounds with notable anticancer activities. For example, certain pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, and showcasing their potential as anticancer agents (Rahmouni et al., 2016).
Antioxidant and Radical Scavenging Activities
- Antioxidant Properties : Research into pyrazolo[1,5-a] pyrimidine derivatives has revealed compounds with significant antioxidant activities, comparing favorably to Vitamin C in their ability to scavenge free radicals. This suggests a potential use in developing treatments for oxidative stress-related conditions (Şener et al., 2017).
Novel Synthesis Methods and Structural Analysis
Innovative synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives have been explored, including microwave irradiation and solvent-free conditions, which offer more efficient and environmentally friendly approaches to producing these compounds with potential biological activities (Deohate & Palaspagar, 2020).
Structural and Bioactivity Studies : Extensive structure-activity relationship studies have been conducted on pyrazolo[1,5-a]pyrimidine derivatives, leading to the discovery of compounds with potent in vitro growth inhibition against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against tuberculosis (Sutherland et al., 2022).
Wirkmechanismus
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine have been shown to have some activity as a monoamine oxidase inhibitor .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly monoamine oxidases, leading to inhibition of these enzymes .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like its related compounds, it could potentially affect the metabolism of monoamines such as dopamine, norepinephrine, and serotonin .
Pharmacokinetics
The molecular weight of the compound is 35941600 , which could influence its pharmacokinetic properties.
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-5-8-19(9-6-16)20-15-26-28-23(13-17(2)27-24(20)28)25-12-11-18-7-10-21(29-3)22(14-18)30-4/h5-10,13-15,25H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAZCMVTJRHATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)


methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)


![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2530271.png)
![1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine](/img/structure/B2530272.png)